1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
Description
This compound is a urea derivative featuring a 1,2,4-oxadiazole heterocycle substituted with a thiophen-3-yl group and a cyclohexyl moiety. The phenyl ring at the urea’s N-terminus is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. Such structural motifs are common in medicinal chemistry, where the 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-27-16-6-5-14(11-15(16)21)22-19(26)24-20(8-3-2-4-9-20)18-23-17(25-28-18)13-7-10-29-12-13/h5-7,10-12H,2-4,8-9H2,1H3,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWMIYFJEPNZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.92 g/mol. The structure features a urea moiety linked to a cyclohexyl group and a substituted phenyl ring with chloro and methoxy groups, as well as a thiophene ring connected through a 1,2,4-oxadiazole unit .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the thiophene and oxadiazole moieties. Various methods have been reported for synthesizing oxadiazole derivatives, which often yield high purity products suitable for biological evaluation .
Biological Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant biological activities. The following sections detail specific activities observed in studies involving this compound.
Anticancer Activity
Several studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT-116 | 6.2 |
| 2 | T47D | 27.3 |
| 3 | MCF-7 | 43.4 |
These results suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Derivatives of the oxadiazole class have demonstrated antibacterial and antifungal activities against various pathogens. The broadest spectrum of activity was noted in derivatives containing thiophene rings .
The biological mechanisms underlying the activity of compounds like This compound may involve:
- Inhibition of Enzymatic Activity : Compounds in this class have shown inhibitory potency against enzymes such as carbonic anhydrase and histone deacetylases.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
In a notable study, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating its potential as a lead compound for further development .
Another study focused on the antibacterial properties of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in substituents significantly influenced their efficacy against specific bacterial strains .
Scientific Research Applications
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant biological activities.
Anticancer Activity: Several studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT-116 | 6.2 |
| 2 | T47D | 27.3 |
| 3 | MCF-7 | 43.4 |
These results suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types.
Antimicrobial Activity: The compound's potential as an antimicrobial agent has also been explored. Derivatives of the oxadiazole class have demonstrated antibacterial and antifungal activities against various pathogens, with the broadest spectrum of activity noted in derivatives containing thiophene rings.
The biological mechanisms underlying the activity of compounds like 1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea may involve:
- Inhibition of Enzymatic Activity: Compounds in this class have shown inhibitory potency against enzymes such as carbonic anhydrase and histone deacetylases.
- Induction of Apoptosis: Certain derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
- In one study, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating its potential as a lead compound for further development.
- Another study focused on the antibacterial properties of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in substituents significantly influenced their efficacy against specific bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related urea derivatives and their distinguishing features:
Notes:
- Structural Trends:
- Heterocyclic Cores: The target compound’s 1,2,4-oxadiazole is replaced by thiazol (in ), triazolone (in ), or pyrazinyl-oxadiazole (in ), altering electronic properties and binding interactions.
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF3) improve membrane permeability, while methoxy groups enhance solubility. The thiophen-3-yl group in the target may confer π-π stacking advantages over phenyl analogs .
- Cyclohexyl Moieties: The cyclohexyl group in the target and related compounds (e.g., ) likely contributes to conformational rigidity and steric bulk, impacting target selectivity.
Synthetic Yields and Characterization:
Biological Relevance:
- While direct activity data for the target is absent, urea derivatives with oxadiazole rings (e.g., ) are frequently explored as kinase inhibitors or antiviral agents. For example, compound 130 in (a fluorophenyl-oxadiazole urea) was studied for SARS-CoV-2 inhibition, suggesting a plausible therapeutic niche for the target compound.
Research Implications and Gaps
- Structural Optimization: Replacement of the thiophen-3-yl group with pyridinyl (as in ) could enhance water solubility without sacrificing aromatic interactions.
- Activity Screening: Prioritize assays against kinases (e.g., EGFR, VEGFR) or viral proteases, leveraging the oxadiazole’s hydrogen-bonding capacity.
References Evidence IDs correspond to the numbered sources provided.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea?
- Methodological Answer : The synthesis typically involves coupling a substituted isocyanate with a cyclohexylamine derivative. A common approach includes:
- Reacting 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carbonyl chloride with a cyclohexylamine precursor to form the oxadiazole-cyclohexyl intermediate.
- Subsequent reaction with 3-chloro-4-methoxyphenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts .
- Purification via column chromatography or recrystallization.
Q. Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane/Toluene |
| Temperature | Reflux (80–110°C) |
| Catalyst/Base | Triethylamine |
| Reaction Time | 6–12 hours |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic protons (δ 6.5–8.5 ppm for thiophene and chlorophenyl groups), methoxy singlet (~δ 3.8 ppm), and cyclohexyl multiplet signals (δ 1.0–2.5 ppm). Carbonyl (C=O) peaks appear at ~160–170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and oxadiazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) should align with the molecular weight (e.g., ~450–460 g/mol depending on substituents) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered atoms, twinning) be resolved during X-ray diffraction analysis?
- Methodological Answer :
- Use SHELXL for refinement, leveraging constraints/restraints for disordered cyclohexyl or thiophene groups .
- For twinned crystals, apply the HKLF5 format in SHELXL to deconvolute overlapping reflections .
- Validate with R-factor convergence (target < 0.05) and check residual electron density maps for unmodeled features.
Q. Example Refinement Metrics :
| Parameter | Acceptable Range |
|---|---|
| R1 (I > 2σ(I)) | < 0.05 |
| wR2 (all data) | < 0.10 |
| CCDC Deposition | Required for reproducibility |
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Analog Synthesis : Replace the thiophene moiety with phenyl or furan groups to assess electronic effects on binding affinity .
- Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to map interactions between the urea carbonyl and target proteins (e.g., kinase ATP-binding pockets).
- QSAR Analysis : Correlate substituent parameters (e.g., Hammett σ for chloro/methoxy groups) with bioactivity data .
Q. Example SAR Table :
| Substituent Modification | Observed Bioactivity Change |
|---|---|
| Thiophene → Phenyl | ↓ IC50 by 30% |
| Methoxy → Ethoxy | No significant change |
| Chloro → Fluoro | ↑ Solubility, ↓ Toxicity |
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar urea derivatives?
- Methodological Answer :
- Variable Factors :
Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions .
Base Selection : Stronger bases (e.g., DBU) can accelerate reactions but risk decomposition .
- Mitigation :
- Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).
- Compare purity assays (HPLC vs. NMR integration) to rule out impurities affecting yield calculations .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
